molecular formula C14H21NO2 B404905 N-hexyl-4-methoxybenzamide CAS No. 330467-48-6

N-hexyl-4-methoxybenzamide

Cat. No.: B404905
CAS No.: 330467-48-6
M. Wt: 235.32g/mol
InChI Key: QIINXNUWICTDPH-UHFFFAOYSA-N
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Description

N-hexyl-4-methoxybenzamide is an organic compound with the molecular formula C14H21NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hexyl-4-methoxybenzamide can be synthesized through the reaction of 4-methoxybenzoic acid with hexylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of 4-methoxybenzoic acid and the amine group of hexylamine. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-hexyl-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-hexyl-4-hydroxybenzamide.

    Reduction: The amide group can be reduced to form the corresponding amine, N-hexyl-4-methoxyaniline.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products:

    Oxidation: N-hexyl-4-hydroxybenzamide.

    Reduction: N-hexyl-4-methoxyaniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-hexyl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-hexyl-4-methoxybenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The hexyl chain provides lipophilicity, enhancing the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

  • N-methylbenzamide
  • N-ethylbenzamide
  • N-benzylbenzamide
  • 4-methoxybenzamide

Comparison: N-hexyl-4-methoxybenzamide is unique due to the presence of a long hexyl chain, which imparts increased lipophilicity compared to shorter alkyl chain derivatives like N-methylbenzamide and N-ethylbenzamide. The methoxy group at the para position also distinguishes it from other benzamides, providing different electronic and steric properties that can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-hexyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-4-5-6-11-15-14(16)12-7-9-13(17-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIINXNUWICTDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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